molecular formula C20H16FNO4S B2915645 2-Fluoro[1,1'-biphenyl]-4-yl 4-(acetylamino)benzenesulfonate CAS No. 477857-46-8

2-Fluoro[1,1'-biphenyl]-4-yl 4-(acetylamino)benzenesulfonate

Cat. No.: B2915645
CAS No.: 477857-46-8
M. Wt: 385.41
InChI Key: YHOTVGWUGRXGRW-UHFFFAOYSA-N
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Description

2-Fluoro[1,1’-biphenyl]-4-yl 4-(acetylamino)benzenesulfonate is a complex organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom on one of the benzene rings and an acetylamino group attached to a benzenesulfonate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro[1,1’-biphenyl]-4-yl 4-(acetylamino)benzenesulfonate typically involves multiple steps. One common method starts with the preparation of 2-fluoro-1,1’-biphenyl, which can be synthesized through a Suzuki coupling reaction between 2-fluorobromobenzene and phenylboronic acid . The resulting 2-fluoro-1,1’-biphenyl is then subjected to further reactions to introduce the acetylamino and benzenesulfonate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro[1,1’-biphenyl]-4-yl 4-(acetylamino)benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-Fluoro[1,1’-biphenyl]-4-yl 4-(acetylamino)benzenesulfonate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro[1,1’-biphenyl]-4-yl 4-(acetylamino)benzenesulfonate involves its interaction with specific molecular targets. The fluorine atom and the acetylamino group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound can inhibit or activate certain pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro[1,1’-biphenyl]-4-yl 4-(acetylamino)benzenesulfonate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound in various research applications.

Properties

IUPAC Name

(3-fluoro-4-phenylphenyl) 4-acetamidobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO4S/c1-14(23)22-16-7-10-18(11-8-16)27(24,25)26-17-9-12-19(20(21)13-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOTVGWUGRXGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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